molecular formula C26H44Br2 B8565671 1,4-Dibromo-2,5-didecylbenzene CAS No. 200713-99-1

1,4-Dibromo-2,5-didecylbenzene

Cat. No.: B8565671
CAS No.: 200713-99-1
M. Wt: 516.4 g/mol
InChI Key: JFEUDGKJBLYWFO-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-didecyloxybenzene (CAS: 152269-98-2) is a brominated aromatic compound featuring two decyloxy (O-decyl) groups at positions 2 and 5 and bromine atoms at positions 1 and 4 on the benzene ring. Its molecular formula is C₂₆H₄₂Br₂O₂, with a molecular weight of ~546.4 g/mol . This compound is synthesized via the alkylation of 2,5-dibromo-1,4-benzenediol with decyl groups under basic conditions (K₂CO₃) in 2-butanone at 70°C . Its primary application lies in polymer chemistry, where it serves as a monomer in polymerization reactions .

Properties

CAS No.

200713-99-1

Molecular Formula

C26H44Br2

Molecular Weight

516.4 g/mol

IUPAC Name

1,4-dibromo-2,5-didecylbenzene

InChI

InChI=1S/C26H44Br2/c1-3-5-7-9-11-13-15-17-19-23-21-26(28)24(22-25(23)27)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3

InChI Key

JFEUDGKJBLYWFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Application Reference
1,4-Dibromo-2,5-didecyloxybenzene C₂₆H₄₂Br₂O₂ 546.4 Br (1,4), O-decyl (2,5) Alkylation of diol with K₂CO₃ in 2-butanone Polymerization monomer
1,4-Dibromo-2,5-diethynylbenzene C₁₀H₄Br₂ 283.95 Br (1,4), ethynyl (2,5) Likely coupling reactions (e.g., Sonogashira) Organic electronics, conjugated polymers
1,4-Dibromo-2,5-dimethylbenzene C₈H₈Br₂ 263.96 Br (1,4), methyl (2,5) Not explicitly described Intermediate in organic synthesis
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.88 Br (1,4), F (2,3) Not specified High-resolution crystallography, hazardous material research
1,4-Dibromo-2-methylbenzene C₇H₆Br₂ 249.93 Br (1,4), methyl (2) Not specified Spectroscopic studies, reference material

Key Comparative Insights:

Substituent Effects on Reactivity and Applications :

  • Electron-donating groups (e.g., O-decyl in 1,4-dibromo-2,5-didecyloxybenzene) activate the benzene ring toward electrophilic substitution, making it suitable for polymerization .
  • Electron-withdrawing groups (e.g., ethynyl in 1,4-dibromo-2,5-diethynylbenzene) enhance conjugation, favoring applications in organic electronics .
  • Halogen substituents (Br, F) increase molecular polarity and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical Properties: Solubility: The long alkyl chains in 1,4-dibromo-2,5-didecyloxybenzene improve solubility in non-polar solvents compared to smaller analogs like 1,4-dibromo-2,5-dimethylbenzene . Volatility: Lower molecular weight compounds (e.g., 1,4-dibromo-2,5-diethynylbenzene, 283.95 g/mol) exhibit higher volatility than bulkier derivatives like the didecyloxy analog (546.4 g/mol) .

Synthetic Methodologies :

  • The didecyloxy derivative requires alkylation under basic conditions , while ethynyl-substituted analogs likely involve palladium-catalyzed couplings .
  • Fluorinated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene) demand specialized handling due to their reactivity and toxicity .

Thermodynamic Data :

  • 1,4-Dibromo-2,5-difluorobenzene has a boiling point of 369 K at reduced pressure (2.70 kPa), indicative of high volatility under standard conditions .

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